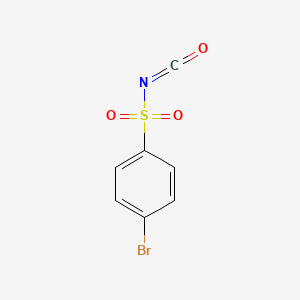

4-Bromobenzenesulfonyl isocyanate

Beschreibung

The exact mass of the compound 4-Bromobenzenesulfonyl isocyanate is 260.90953 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromobenzenesulfonyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzenesulfonyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTAVLHJSNLEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N=C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromobenzenesulfonyl Isocyanate: Synthesis and Characterization

Technical Guide for Research & Development

Executive Summary

4-Bromobenzenesulfonyl isocyanate (CAS 7018-74-8) is a high-value electrophilic intermediate in medicinal chemistry and agrochemical synthesis. Its structural duality—featuring a highly reactive sulfonyl isocyanate group and a bromine handle—allows for sequential modular synthesis. The isocyanate moiety enables rapid formation of sulfonylureas (a pharmacophore common in antidiabetic drugs and herbicides), while the aryl bromide remains available for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

This guide outlines two validated synthetic routes: a scalable phosgenation protocol for gram-to-kilogram production and a silyl-exchange method ideal for smaller, safer laboratory preparations.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 4-Bromobenzene-1-sulfonyl isocyanate |

| CAS Number | 7018-74-8 |

| Molecular Formula | C₇H₄BrNO₃S |

| Molecular Weight | 262.08 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; reacts violently with water/alcohols.[1] |

| Stability | Moisture sensitive; hydrolyzes to 4-bromobenzenesulfonamide and CO₂. |

Synthesis Protocols

Route A: Catalytic Phosgenation of Sulfonamide (Scalable)

Best for: Multi-gram to kilogram scale synthesis where phosgene/triphosgene handling infrastructure exists.

Mechanism: The reaction proceeds via the formation of a transient sulfonyl urea intermediate, which is then cracked thermally or catalytically to release the isocyanate. The use of n-butyl isocyanate as a catalyst is a critical process improvement over older high-temperature methods, allowing the reaction to proceed at moderate reflux temperatures.

Reagents:

-

4-Bromobenzenesulfonamide (1.0 equiv)

-

Triphosgene (0.35 equiv) [Solid source of phosgene]

-

Catalyst: n-Butyl isocyanate (0.1 equiv) or DABCO (trace)

-

Solvent: Chlorobenzene or o-Dichlorobenzene (anhydrous)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an addition funnel. Attach a caustic scrubber (NaOH) to the condenser outlet to trap excess phosgene/HCl.

-

Charging: Charge the flask with 4-bromobenzenesulfonamide (e.g., 23.6 g, 100 mmol) and anhydrous chlorobenzene (150 mL).

-

Catalyst Addition: Add n-butyl isocyanate (1.0 g, ~10 mmol). Note: The catalyst acts as a shuttle, forming a transient urea that reacts with phosgene more rapidly than the sulfonamide itself.

-

Phosgenation: Heat the mixture to reflux (~130°C). Dissolve triphosgene (10.4 g, 35 mmol) in chlorobenzene (50 mL) and add dropwise over 1-2 hours.

-

Observation: HCl gas evolution will be vigorous. The slurry should gradually clarify as the sulfonamide is consumed.

-

-

Degassing: Continue reflux for 1 hour after addition is complete to drive off residual HCl and phosgene.

-

Isolation: Distill off the solvent and the volatile n-butyl isocyanate catalyst (BP ~115°C) under reduced pressure.

-

Purification: Vacuum distill the residue to obtain 4-bromobenzenesulfonyl isocyanate.

-

Target Conditions: Expect boiling point >125°C at 0.5 mmHg (extrapolated from chloro-analog).

-

Route B: Silyl Isocyanate Exchange (Lab Scale / Green)

Best for: Small scale (<5g), avoiding phosgene gas, and high purity requirements.

Mechanism: This route utilizes the thermodynamic driving force of forming a strong Si-Cl bond. 4-Bromobenzenesulfonyl chloride reacts with trimethylsilyl isocyanate (TMS-NCO), transferring the isocyanate group.

Reagents:

-

4-Bromobenzenesulfonyl chloride (1.0 equiv)

-

Trimethylsilyl isocyanate (TMS-NCO) (1.2 equiv)

-

Catalyst: SnCl₄ or TiCl₄ (trace, optional but accelerates reaction)

-

Solvent: Neat (solvent-free) or 1,2-Dichloroethane

Protocol:

-

Setup: Flame-dry a Schlenk flask under argon.

-

Reaction: Add 4-bromobenzenesulfonyl chloride (2.55 g, 10 mmol) and TMS-NCO (1.38 g, 12 mmol).

-

Activation: Add 2-3 drops of SnCl₄.

-

Heating: Heat the neat mixture to 100-120°C for 4-6 hours.

-

Byproduct Removal: The byproduct, trimethylsilyl chloride (TMS-Cl, BP 57°C), can be distilled off continuously if using a Dean-Stark trap or removed post-reaction.

-

-

Workup: Once conversion is complete (check via IR for disappearance of sulfonyl chloride), apply high vacuum to remove excess TMS-NCO and TMS-Cl.

-

Yield: The residue is typically pure enough for immediate use. If necessary, Kugelrohr distillation yields analytical grade material.

Characterization & Analytics

To validate the identity of the synthesized material, the following spectroscopic markers must be confirmed.

| Technique | Diagnostic Signal | Structural Insight |

| FT-IR | ~2240 cm⁻¹ (Strong) | Characteristic -N=C=O asymmetric stretch. Absence indicates hydrolysis. |

| FT-IR | ~1370 & 1170 cm⁻¹ | Sulfonyl (-SO₂-) asymmetric and symmetric stretches. |

| ¹H NMR | δ 7.7 – 7.9 ppm (m, 4H) | Aromatic protons appearing as an AA'BB' system (two doublets), typical for para-substituted benzenes. |

| ¹³C NMR | ~128 ppm, ~132 ppm | Aromatic carbons. The NCO carbon is often weak/broad around 122-124 ppm due to quadrupolar relaxation. |

| GC-MS | M+ (261/263) | Molecular ion peak showing the characteristic 1:1 bromine isotope pattern. |

Visualizing the Workflow

The following diagrams illustrate the synthesis logic and downstream utility.

Caption: Route A (Phosgenation) pathway showing catalytic conversion of sulfonamide to isocyanate.

Caption: Modular utility of the scaffold in drug discovery, highlighting sequential urea formation and cross-coupling.

Safety & Handling

-

Moisture Sensitivity: The isocyanate group is highly susceptible to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hydrolysis generates CO₂ (pressure hazard in sealed vials) and the parent sulfonamide.

-

Toxicity: Like all isocyanates, this compound is a potent sensitizer and lachrymator. Handle only in a fume hood.

-

Reactivity: Avoid contact with DMSO or DMF at high temperatures unless intended for reaction, as these can induce violent decomposition or polymerization.

References

- Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides.

- Method of preparing sulfonyl isocyanates (Silyl Exchange Route).

-

4-Bromobenzenesulfonyl isocyanate (Product Page & CAS Verific

-

Source: Fluorochem.[1]

-

-

Chemistry of sulfonyl isocyanates and sulfonyl isothiocyan

- Source: McFarland, J. W. Journal of Heterocyclic Chemistry, 17(2), 271-272.

-

URL:[Link]

Sources

4-Bromobenzoic Acid (CAS 586-76-5): A Dual-Functional Scaffold for Advanced Synthesis

Topic: CAS 586-76-5: Physical and Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromobenzoic acid (CAS 586-76-5) serves as a critical intermediate in the pharmaceutical and agrochemical sectors. Its value lies in its bifunctional nature: it possesses an electron-withdrawing carboxylic acid moiety and a para-positioned bromine atom. This structure allows for orthogonal functionalization—the acid group can undergo esterification or amidation, while the aryl bromide is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide provides a rigorous analysis of its physicochemical profile, synthesis pathways, and handling protocols, grounded in empirical data and field-proven methodologies.

Physical Properties & Characterization

The physicochemical data below is consolidated to assist in process design, particularly for solubility modeling and thermal stability assessments.

Table 1: Physicochemical Profile

| Property | Value / Description | Context for Application |

| Molecular Formula | C₇H₅BrO₂ | MW: 201.02 g/mol |

| Appearance | White to off-white crystalline powder | Discoloration (pink/beige) indicates oxidation or impurities.[1][2] |

| Melting Point | 252–254 °C | High thermal stability; suitable for high-temp solid-phase synthesis. |

| Boiling Point | ~300 °C (Sublimes) | Note: 116 °C @ 15 Torr.[1][3][4] Avoid high vac/heat without cold trap. |

| Density | 1.894 g/cm³ | High density aids in gravity filtration of suspensions. |

| pKa | 3.96 – 3.97 (at 25 °C) | Stronger acid than benzoic acid (pKa 4.20) due to Br inductive effect. |

| Solubility (Water) | 0.0056 g/100 mL (22.5 °C) | Practically insoluble in cold water; soluble in hot water. |

| Solubility (Organic) | Soluble in EtOH, Ether, Acetone, DMSO | High solubility in polar aprotic solvents facilitates coupling reactions. |

Crystallographic Insight: 4-Bromobenzoic acid crystallizes primarily in the monoclinic system (Form I). However, triclinic polymorphs have been observed under specific solvent evaporation conditions. The carboxylic acid groups typically form hydrogen-bonded dimers in the solid state, contributing to the high melting point [1].

Chemical Architecture & Reactivity

The chemical utility of CAS 586-76-5 stems from the electronic interplay between the bromine and the carboxyl group.

The Inductive Effect & Acidity

The bromine atom at the C4 position exerts an electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion more effectively than in unsubstituted benzoic acid. This lowers the pKa to ~3.97, making it a reliable candidate for pH-swing purification (see Section 4.2).

Orthogonal Reactivity

-

Site A (Carboxylic Acid): Reacts with thionyl chloride (

) to form acid chlorides, or with alcohols to form esters. These transformations are often performed before metal catalysis to prevent catalyst poisoning by the free acid. -

Site B (Aryl Bromide): The C-Br bond is activated for oxidative addition by Pd(0) species. The electron-poor nature of the ring (due to the -COOH) generally facilitates oxidative addition compared to electron-rich systems.

Synthesis & Purification Protocols

This section details the industrial standard synthesis and a self-validating purification workflow.

Synthesis: Aerobic Oxidation of 4-Bromotoluene

The most scalable route involves the liquid-phase oxidation of 4-bromotoluene using molecular oxygen, catalyzed by a Cobalt/Manganese system in acetic acid. This mimics the industrial Amoco process for terephthalic acid.

Mechanism & Workflow: The reaction proceeds via a free-radical chain mechanism. The methyl group is progressively oxidized to an aldehyde and finally to the carboxylic acid.

Figure 1: Aerobic oxidation pathway of 4-bromotoluene to 4-bromobenzoic acid.

Protocol: Self-Validating pH-Swing Purification

Trustworthiness: This protocol relies on the distinct solubility of the ionized salt vs. the protonated acid, ensuring removal of non-acidic impurities (e.g., unreacted 4-bromotoluene).

-

Dissolution: Suspend crude 4-bromobenzoic acid in 1M NaOH (1.1 equivalents). Stir until fully dissolved. The solution should be clear; turbidity indicates non-acidic impurities.

-

Filtration: Filter the alkaline solution through Celite to remove insoluble trace metals or unreacted starting material.

-

Precipitation: Slowly add 3M HCl to the filtrate while stirring vigorously. Monitor pH.

-

Critical Step: Precipitation begins at pH < 4. Continue adding acid until pH ~1-2 to ensure complete recovery.

-

-

Isolation: Filter the white precipitate. Wash with cold water to remove NaCl.

-

Drying: Dry in a vacuum oven at 60 °C.

Key Application: Suzuki-Miyaura Coupling

For drug development, 4-bromobenzoic acid is frequently coupled with aryl boronic acids to create biaryl scaffolds.

Experimental Insight:

Using the free acid in Suzuki coupling can be challenging due to the formation of palladium carboxylates, which may dampen catalytic turnover. It is often recommended to use the potassium salt (generated in situ with

Standard Protocol Conditions:

-

Catalyst:

(3-5 mol%) or -

Base:

or -

Solvent: Dioxane/Water or DMF/Water (water is essential for the transmetallation step).

-

Temperature: 80–100 °C.

Figure 2: Suzuki-Miyaura coupling workflow for biaryl synthesis.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Avoid dust formation. Use a fume hood to prevent inhalation of fine powder.

-

Storage: Store at room temperature, sealed. Hygroscopic tendency is low, but moisture can affect precise stoichiometry in sensitive reactions.

-

Incompatibility: Strong oxidizing agents and strong bases.

References

-

NIST Chemistry WebBook. Benzoic acid, 4-bromo-. National Institute of Standards and Technology.[8] [Link]

-

PubChem. 4-Bromobenzoic acid | C7H5BrO2.[5] National Library of Medicine. [Link]

-

Organic Syntheses. Oxidation Protocols (General Reference). [Link]

Sources

- 1. jnfuturechemical.com [jnfuturechemical.com]

- 2. 586-76-5 CAS | 4-BROMOBENZOIC ACID | Acids-Organic | Article No. 02265 [lobachemie.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 4-Bromobenzoic acid CAS#: 586-76-5 [m.chemicalbook.com]

- 5. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-bromobenzoic acid [chemister.ru]

- 8. Benzoic acid, 4-bromo- [webbook.nist.gov]

A Senior Application Scientist's In-Depth Technical Guide to the Solubility of 4-Bromobenzenesulfonyl Isocyanate in Common Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding 4-Bromobenzenesulfonyl Isocyanate Beyond Simple Solubility

4-Bromobenzenesulfonyl isocyanate is a highly reactive bifunctional molecule of significant interest in synthetic chemistry. Its utility stems from the presence of two key reactive sites: the electrophilic sulfur atom of the sulfonyl group and the even more electrophilic carbon atom of the isocyanate moiety. This dual reactivity makes it a valuable building block for creating complex molecules, particularly in the development of novel sulfonamide and urea derivatives for pharmaceutical and agrochemical applications.

However, the very feature that makes this compound synthetically attractive—its high reactivity—also dictates its solubility profile and handling requirements. A discussion of the "solubility" of 4-bromobenzenesulfonyl isocyanate is incomplete without a thorough understanding of its "reactivity." This guide, therefore, moves beyond a simple list of solvents. It provides a framework for predicting solubility based on molecular structure and solvent properties, while emphasizing the critical importance of choosing a solvent that does not engage in a chemical reaction with the isocyanate group. As a Senior Application Scientist, my objective is to explain not just what to use, but why certain choices are made, ensuring both experimental success and laboratory safety.

Molecular Architecture and Its Influence on Solubility

The solubility of any compound is governed by the principle of "like dissolves like." To predict the behavior of 4-bromobenzenesulfonyl isocyanate, we must first dissect its molecular structure into its constituent parts and analyze their polarity.

-

4-Bromophenyl Group: This aromatic ring system is relatively large and nonpolar. The presence of the bromine atom increases its polarizability but overall, this part of the molecule contributes to its solubility in nonpolar and moderately polar solvents.

-

Sulfonyl Group (-SO₂-): The sulfonyl group is strongly polar and can act as a hydrogen bond acceptor. This moiety enhances the compound's solubility in polar solvents.

-

Isocyanate Group (-N=C=O): The isocyanate group is a highly reactive, electrophilic functional group.[1] While it contributes to the overall polarity of the molecule, its primary influence on "solubility" is its propensity to react with any solvent containing acidic protons (protic solvents).

Therefore, 4-bromobenzenesulfonyl isocyanate is a polar molecule, but its solubility is fundamentally constrained by its reactivity. True solubility can only be achieved in solvents that are chemically inert to the isocyanate functionality.

Predicted Solubility Profile: A Practical Guide

While specific quantitative solubility data for 4-bromobenzenesulfonyl isocyanate is not widely published, we can construct a reliable qualitative profile based on its chemical properties and data from analogous compounds like 4-bromobenzenesulfonyl chloride and other isocyanates.[2][3] The following table provides a guide for solvent selection.

| Solvent Class | Solvent Example | Chemical Formula | Predicted Behavior | Rationale & Causality |

| Polar Aprotic | Acetonitrile | CH₃CN | High Solubility | The high polarity matches the polar sulfonyl group, and the absence of acidic protons prevents reaction. Often used as a reaction solvent for isocyanates.[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | High Solubility | A moderately polar solvent that is inert to the isocyanate group. Its ability to dissolve a wide range of organic compounds makes it an excellent choice.[2] | |

| Tetrahydrofuran (THF) | C₄H₈O | High Solubility | A polar ether that is a good solvent for many polar organic molecules and is aprotic. | |

| Ethyl Acetate | C₄H₈O₂ | Moderate to High Solubility | A moderately polar aprotic solvent suitable for dissolving the compound. | |

| Acetone | C₃H₆O | Moderate Solubility | A polar aprotic ketone that should readily dissolve the compound. | |

| Dimethylformamide (DMF) | (CH₃)₂NCHO | High Solubility | A highly polar aprotic solvent capable of dissolving many polar compounds. Must be rigorously anhydrous. | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High Solubility | A highly polar aprotic solvent. Must be rigorously anhydrous. | |

| Nonpolar | Toluene | C₇H₈ | Moderate Solubility | The aromatic nature of toluene provides favorable interactions with the bromophenyl ring. |

| Hexanes / Heptane | C₆H₁₄ / C₇H₁₆ | Low Solubility | The high polarity of the sulfonyl and isocyanate groups is mismatched with these nonpolar solvents. | |

| Diethyl Ether | (C₂H₅)₂O | Moderate Solubility | A relatively nonpolar ether that can still solvate the molecule to some extent. | |

| Protic (Reactive) | Water | H₂O | Insoluble & Highly Reactive | Reacts violently with water to form the corresponding unstable carbamic acid, which decomposes to 4-bromobenzenesulfonamide and CO₂.[4] |

| Alcohols (Methanol, Ethanol) | CH₃OH, C₂H₅OH | Reactive | Reacts rapidly with alcohols to form carbamates. These are not true solvents but reactants. | |

| Primary/Secondary Amines | RNH₂, R₂NH | Highly Reactive | Reacts exothermically with amines to form ureas. |

The Imperative of Inertness: Isocyanate Reactivity with Protic Solvents

The single most critical factor when selecting a solvent for 4-bromobenzenesulfonyl isocyanate is the reactivity of the isocyanate group. Isocyanates are highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as water, alcohols, and primary or secondary amines.[4] This is not a simple dissolution; it is an irreversible chemical transformation.

Causality of Reactivity: The carbon atom in the isocyanate group (-N=C=O) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. Protic solvents act as nucleophiles, attacking this electrophilic carbon.

Caption: Reaction of an isocyanate with a protic solvent (H-X).

Consequences for the Researcher:

-

Use of Anhydrous Solvents: All solvents must be rigorously dried before use. The presence of even trace amounts of water will lead to the formation of the corresponding urea byproduct, complicating purification and reducing the yield of the desired reaction.[4]

-

Inert Atmosphere: Experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[4]

-

Incompatibility: Protic solvents should never be considered as dissolution media unless the intention is to perform a derivatization reaction.

A Self-Validating Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a carefully controlled experimental procedure is necessary. The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[5] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the analysis is accurate.

Objective: To determine the equilibrium solubility of 4-bromobenzenesulfonyl isocyanate in a selected anhydrous organic solvent at a specified temperature.

Materials:

-

4-Bromobenzenesulfonyl isocyanate (solid)

-

Selected anhydrous organic solvent (e.g., HPLC-grade acetonitrile, dried over molecular sieves)

-

20 mL glass vials with PTFE-lined screw caps

-

Analytical balance (4-decimal place)

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow:

Part A: Preparation of Saturated Solution & Quality Control

-

Preparation: Add an excess amount of solid 4-bromobenzenesulfonyl isocyanate (e.g., ~100 mg) to a pre-weighed 20 mL vial. "Excess" is critical; undissolved solid must be visible.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the chosen anhydrous solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker (e.g., at 25°C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) is recommended to validate the equilibrium.

-

Expert Insight: The system is considered at equilibrium when solubility measurements taken at different time points (e.g., 24h and 48h) are consistent. This is a key self-validating step.

-

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle. For very fine suspensions, centrifuge the vial (e.g., at 5000 rpm for 15 minutes).

Part B: Sample Analysis & Data Quantification

-

Sampling: Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles. Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean vial.

-

Trustworthiness Check: The use of a chemically inert PTFE filter ensures that the solute is not adsorbed, which would lead to an underestimation of solubility.

-

-

Preparation for Analysis: Accurately dilute a known volume of the filtrate with the same anhydrous solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample by HPLC. Quantify the concentration against a pre-established calibration curve prepared from standard solutions of 4-bromobenzenesulfonyl isocyanate of known concentrations.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature.

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

The solubility of 4-bromobenzenesulfonyl isocyanate is dictated by a combination of its polarity and its high reactivity. While it is predicted to be readily soluble in a range of common polar aprotic and some nonpolar solvents, its use with protic solvents is precluded by rapid chemical reaction. For any application, from synthesis to biological screening, the rigorous exclusion of moisture and the selection of an inert, anhydrous solvent are paramount. The experimental protocol provided herein offers a robust and self-validating method for researchers to determine the precise quantitative solubility in their specific solvent system, enabling the rational design of experiments and ensuring the integrity of their results.

References

- BenchChem. (2025). Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide. BenchChem.

- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 4-BROMOPHENYL ISOCYANATE. ChemicalBook.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. BenchChem.

- CymitQuimica. (n.d.). CAS 98-58-8: 4-Bromobenzenesulfonyl chloride. CymitQuimica.

- BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols. BenchChem.

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET. Thermo Fisher Scientific.

- Fluorochem. (n.d.). 4-Bromobenzenesulfonyl isocyanate (CAS 7018-74-8). Fluorochem.

- Wikipedia. (n.d.). Chlorosulfonyl isocyanate. Wikipedia.

- Williams, R. P. (1972). U.S. Patent No. 3,689,549. Google Patents.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromobenzenesulfonyl chloride. Fisher Scientific.

- Roberts, J. M., & Liu, Y. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. ResearchGate.

- Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4419–4437.

- Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.

- Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. Organic Syntheses Procedure.

- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.

- Oreate AI. (2026, January 15). Understanding Protic and Aprotic Solvents: The Chemistry Behind the Choices. Oreate AI.

- ChemicalBook. (2026, January 13). Chlorosulfonyl isocyanate | 1189-71-5. ChemicalBook.

- ChemicalBook. (n.d.). 4-FLUOROBENZENESULFONYL ISOCYANATE synthesis. ChemicalBook.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program.

- Sigma-Aldrich. (n.d.). 4-Bromobenzyl isocyanate 98 302912-23-8. Sigma-Aldrich.

- The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube.

- Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.

- University of Rochester. (n.d.). Reagents & Solvents: About. University of Rochester Department of Chemistry.

Sources

Architecting Safe Handling and Storage Protocols for 4-Bromobenzenesulfonyl Isocyanate: A Mechanistic Approach

Executive Summary

In modern drug development, 4-Bromobenzenesulfonyl isocyanate (4-BBSYI) serves as a critical electrophilic building block. It enables the rapid synthesis of sulfonylureas—a pharmacophore prevalent in antidiabetics and diuretics—while the para-bromo substituent provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions. However, the extreme electrophilicity that makes 4-BBSYI synthetically valuable also makes it profoundly hazardous.

In my tenure overseeing high-throughput derivatization workflows, I have observed that the primary point of failure with sulfonyl isocyanates is not the reaction itself, but the degradation of the reagent during storage and transfer. This whitepaper establishes a self-validating framework for the safe handling, storage, and quenching of 4-BBSYI, grounded in mechanistic causality rather than rote memorization.

Physicochemical Profiling & Hazard Causality

To handle 4-BBSYI safely, one must first understand the chemical physics driving its reactivity. The sulfonyl group strongly withdraws electron density from the adjacent isocyanate, creating a hyper-reactive electrophilic carbon.

Table 1: Physicochemical & Hazard Profile of 4-BBSYI

| Property / Hazard | Value / Description | Mechanistic Implication |

| CAS Number | 7018-74-8[1] | Unique identifier for precise safety and inventory tracking. |

| Formula Weight | 262.08 g/mol [1] | Required for precise stoichiometric calculations to avoid unquenched excess. |

| Physical State | Liquid (clear to pale yellow) | Facilitates syringe transfer but significantly increases the surface area and spread risk during a spill. |

| Moisture Sensitivity | Extreme (Reacts violently)[2] | Demands strict anhydrous handling. Hydrolysis generates CO₂, leading to dangerous pressure buildup. |

| Toxicity Profile | Lachrymator, Irritant, Sensitizer[2] | Reacts with moisture in mucous membranes, requiring mandatory fume hood use and stringent PPE[2]. |

The Hydrolysis Hazard Mechanism

When 4-BBSYI is exposed to ambient humidity, it undergoes rapid hydrolysis. The water molecule attacks the isocyanate carbon, forming a highly unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas and precipitating 4-bromobenzenesulfonamide as an insoluble white solid. If this occurs inside a sealed storage bottle, the evolving CO₂ will pressurize the vessel until catastrophic rupture occurs[3].

Fig 1: Mechanistic degradation pathway of 4-BBSYI upon moisture exposure.

Architecting a Self-Validating Storage System

A robust safety protocol must establish a self-validating system —a setup that provides immediate, visual feedback regarding its own integrity.

-

Temperature & Environment: Store 4-BBSYI in a dedicated refrigerator (2–8°C) within a secondary containment vessel. Cold storage minimizes the vapor pressure and slows down any potential degradation kinetics.

-

Inert Atmosphere: The headspace of the container must be backfilled with ultra-high purity (UHP) Argon or Nitrogen after every use.

-

Visual Validation: Before opening the reagent, inspect the liquid. 4-BBSYI should be a clear liquid. If a white, crusty mass (the sulfonamide precipitate) is visible at the bottom of the bottle, the anhydrous seal has failed[3]. Do not use the reagent. The presence of the solid validates that atmospheric moisture has compromised the system, and the internal stoichiometry is no longer reliable.

Experimental Workflow: Inert Atmosphere Transfer Protocol

Due to its lachrymatory properties and severe reactivity, 4-BBSYI must never be poured in open air[2]. The following Schlenk-line syringe transfer protocol ensures both operator safety and reagent integrity.

Step-by-Step Methodology: Anhydrous Syringe Transfer

-

Preparation & Purging: Flame-dry the receiving Schlenk flask under vacuum and backfill with UHP Argon.

-

Causality: Removes microscopic surface-bound moisture from the glassware that would otherwise hydrolyze the isocyanate upon initial contact.

-

-

Syringe Conditioning: Utilize a glass syringe equipped with a non-coring needle. Flush the syringe three times with UHP Argon directly from the Schlenk line.

-

Causality: Displaces atmospheric oxygen and humidity from the dead volume of the needle and barrel, preventing micro-contamination during extraction.

-

-

Reagent Extraction: Insert the needle through the Teflon-lined septum of the 4-BBSYI bottle while maintaining a positive Argon pressure via a secondary needle connected to a bubbler.

-

Causality: Withdrawing liquid creates a vacuum. Without a positive pressure inert gas line, ambient, moisture-laden air would be sucked into the bottle the moment the syringe is removed, ruining the stock.

-

-

Controlled Addition: Add the 4-BBSYI dropwise to the reaction mixture at 0°C.

-

Causality: The reaction of sulfonyl isocyanates with nucleophiles (amines, alcohols) is highly exothermic. Thermal control prevents runaway kinetics and the formation of undesirable side-products.

-

-

System Validation: Observe the reaction mixture during addition.

-

Causality: If unexpected vigorous bubbling occurs immediately upon addition to a supposedly dry solvent, it validates that your solvent system is wet. The bubbling is CO₂ evolution.

-

Fig 2: Self-validating Schlenk line transfer workflow for sensitive reagents.

Emergency Response & Controlled Quenching

In the event of a spill or when disposing of expired reagent, standard aqueous cleanup procedures are highly dangerous. Adding water directly to 4-BBSYI will cause a violent, potentially explosive release of CO₂ gas and heat[2].

Step-by-Step Methodology: Controlled Quenching

-

Spill Containment: Immediately isolate the spill. Cover the liquid with a dry, inert absorbent such as vermiculite or dry sand[3]. Do not use water or wet paper towels.

-

Controlled Neutralization: In a certified fume hood, slowly transfer the absorbed material into a large beaker containing an excess of a secondary alcohol (e.g., isopropanol) or a dilute solution of a weak base (e.g., sodium carbonate) submerged in an ice bath.

-

Causality: Isopropanol reacts with the isocyanate to form a stable carbamate much slower and less violently than water, preventing a thermal runaway.

-

-

Venting: Leave the quenching container loosely capped or open in the fume hood for at least 24 hours[3].

-

Causality: Residual hydrolysis will generate CO₂. Sealing the waste container prematurely transforms it into a pressure bomb.

-

References

1.[1] Title: Ochem Incorporation-HOME, Source: ocheminc.com, URL: 2.[2] Title: SAFETY DATA SHEET - Fisher Scientific, Source: fishersci.com, URL: 3. Title: P-TOLUENE SULFONYL ISOCYANATE - Ataman Kimya, Source: atamanchemicals.com, URL: 4.[3] Title: p-Toluenesulfonyl Isocyanate - VanDeMark Chemical, Source: vandemark.com, URL:

Sources

Technical Guide: Reaction of 4-Bromobenzenesulfonyl Isocyanate with Primary Amines

This guide details the reaction dynamics, mechanism, and experimental protocols for the coupling of 4-Bromobenzenesulfonyl isocyanate with primary amines.

Executive Summary

The reaction between 4-Bromobenzenesulfonyl isocyanate (4-BBI) and primary amines is a rapid, high-yielding nucleophilic addition that produces sulfonylureas . Unlike standard alkyl or aryl isocyanates, the sulfonyl moiety (

This transformation is critical in two primary domains:

-

Medicinal Chemistry: Synthesis of sulfonylurea pharmacophores (e.g., glibenclamide analogs).

-

Analytical Chemistry: Derivatization of amines for HPLC/MS, where the bromine atom provides a distinct isotopic signature (

) and a heavy atom for X-ray crystallographic phasing.

Mechanistic Deep Dive

Electronic Structure & Reactivity

The reactivity of 4-BBI is governed by the electron-withdrawing nature of the sulfonyl group and the 4-bromo substituent.

-

Sulfonyl Activation: The

group is strongly inductive ( -

Bromine Substituent: The para-bromo group exerts a weak inductive withdrawal, slightly enhancing electrophilicity compared to the parent benzenesulfonyl isocyanate, while serving as a lipophilic and heavy-atom anchor.

Step-by-Step Mechanism

The reaction follows a concerted nucleophilic addition-proton transfer pathway.

Step 1: Nucleophilic Attack The primary amine's lone pair (HOMO) attacks the highly electrophilic carbon of the isocyanate group (LUMO). This is the rate-determining step. Unlike alkyl isocyanates, the adjacent sulfonyl group stabilizes the developing negative charge on the nitrogen, making the reaction faster.

Step 2: Zwitterionic Intermediate A transient zwitterion is formed. The negative charge is delocalized across the sulfonyl oxygens (via resonance), preventing immediate reversibility.

Step 3: Proton Transfer (Tautomerization) A rapid intramolecular or solvent-assisted proton transfer occurs from the ammonium nitrogen to the sulfonyl-stabilized nitrogen anion, collapsing the zwitterion into the stable, neutral sulfonylurea.

Visualization: Reaction Pathway

The following diagram illustrates the molecular orbital interactions and transition states.

Caption: Kinetic pathway of sulfonylurea formation via nucleophilic addition.

Experimental Protocol

Materials & Reagents[1][2]

-

Reagent: 4-Bromobenzenesulfonyl isocyanate (Store under inert gas; moisture sensitive).

-

Substrate: Primary amine (

equiv). -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Avoid alcohols or nucleophilic solvents.

-

Base: Typically not required for primary amines. If using a salt (e.g., amine hydrochloride), add

equiv of Triethylamine (TEA).

Standard Operating Procedure (SOP)

| Step | Action | Critical Parameter |

| 1 | Preparation | Flame-dry glassware; purge with |

| 2 | Solvation | Dissolve primary amine ( |

| 3 | Addition | Cool to |

| 4 | Reaction | Stir at |

| 5 | Monitoring | Check via TLC or LC-MS. Disappearance of amine indicates completion. |

| 6 | Work-up | Option A (Precipitate): If product precipitates, filter and wash with cold hexane.Option B (Soluble): Evaporate solvent; recrystallize from EtOAc/Hexane. |

Workflow Diagram

Caption: Decision tree for the synthesis and isolation of sulfonylureas.

Troubleshooting & Self-Validation

The Hydrolysis Pitfall

The most common failure mode is moisture contamination.

-

Reaction:

-

Symptom: Formation of a high-melting solid that does not match the expected product mass (Sulfonamide vs. Sulfonylurea).

-

Prevention: Use freshly distilled solvents and maintain a positive pressure of nitrogen.

Analytical Validation

-

1H NMR: Look for the disappearance of amine

protons and the appearance of the urea -

Mass Spec: The product will show a characteristic "doublet" pattern separated by 2 amu (intensity approx 1:1) due to

and

References

-

McFarland, J. W. (1998). Sulfonyl Isocyanates. In Encyclopedia of Reagents for Organic Synthesis. Wiley. Link

-

Logemann, W., & Artini, D. (1958). Über Sulfonyl-harnstoffe (On Sulfonylureas). Chemische Berichte, 91(4), 951-954. Link

-

Ulrich, H. (1965). The Chemistry of Sulfonyl Isocyanates. Chemical Reviews, 65(3), 369-376. Link

-

Dunkel, M., et al. (2008). SuperDrug: a conformational drug database. Nucleic Acids Research, 36, D915–D920. (Reference for sulfonylurea drug structures). Link

Technical Guide: Modular Synthesis of Novel Pharmacophores via 4-Bromobenzenesulfonyl Isocyanate

Executive Summary

This technical guide outlines a high-fidelity synthetic strategy for utilizing 4-Bromobenzenesulfonyl isocyanate (4-BBSI) as a linchpin scaffold in medicinal chemistry. Unlike standard electrophiles, 4-BBSI offers a dual-modality reactivity profile: the highly electrophilic isocyanate motif allows for rapid, quantitative installation of urea/carbamate pharmacophores, while the para-bromo substituent serves as a latent handle for late-stage diversification via Palladium-catalyzed cross-coupling. This guide provides validated protocols for synthesizing novel sulfonylurea derivatives and expanding them into diverse libraries, targeting researchers in drug discovery (specifically antidiabetic and antimicrobial pipelines).

Chemical Profile & Reactivity Matrix

The Electrophilic Hierarchy

4-BBSI is defined by two reactive centers with distinct activation energies. Understanding this hierarchy is critical for chemoselective functionalization.

| Functional Group | Reactivity Type | Trigger Condition | Kinetic Profile |

| Sulfonyl Isocyanate (-SO2NCO) | Hard Electrophile | Ambient Temp, Nucleophilic attack | Fast. |

| Aryl Bromide (Ar-Br) | Soft Electrophile | Pd(0) Catalyst, Heat (>60°C) | Latent. Inert to nucleophiles under isocyanate coupling conditions. |

| Sulfonyl Group (-SO2-) | Electron Withdrawing | N/A | Activates the NCO group; acidifies the resulting urea proton ( |

Mechanism of Action

The sulfonyl group exerts a strong inductive effect (-I) and mesomeric withdrawal (-M) on the nitrogen atom, making the isocyanate carbon exceptionally electrophilic.

-

Primary Pathway: Nucleophilic attack by amines (

) yields sulfonylureas. -

Secondary Pathway: Attack by alcohols (

) yields sulfonylcarbamates. -

Failure Mode: Hydrolysis. Contact with atmospheric moisture rapidly converts 4-BBSI to 4-bromobenzenesulfonamide and

. Strict anhydrous technique is non-negotiable.

Synthetic Strategy: The "Divergent Scaffold" Approach

We utilize a "Protect-then-Diversify" logic. The formation of the sulfonylurea serves as the primary scaffold construction, followed by orthogonal functionalization of the aryl bromide.

Figure 1: Divergent synthesis workflow. The isocyanate reaction (Step 1) creates the pharmacophore core, while the bromide (Step 2) allows for rapid analog generation.

Experimental Protocols

Protocol A: Synthesis of N-(4-bromobenzenesulfonyl)-N'-heteroarylurea

This protocol describes the coupling of 4-BBSI with a heterocyclic amine (e.g., 2-aminopyrimidine) to form a sulfonylurea. This class of compounds is structurally related to second-generation sulfonylurea antidiabetics (e.g., Glimepiride).

Reagents:

-

4-Bromobenzenesulfonyl isocyanate (1.0 equiv)

-

2-Aminopyrimidine (0.95 equiv) - Limiting reagent to ensure complete consumption of amine.

-

Dichloromethane (DCM), Anhydrous

-

Triethylamine (TEA) (Optional, 0.1 equiv) - Only if amine is a salt.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool under a stream of

. -

Solvent Charge: Charge the flask with 2-Aminopyrimidine (5.0 mmol) and anhydrous DCM (20 mL). If the amine is insoluble, add dry THF dropwise until dissolution or a fine suspension is achieved.

-

Controlled Addition: Cool the mixture to 0°C using an ice bath. Dissolve 4-BBSI (5.25 mmol) in anhydrous DCM (5 mL) in a separate pressure-equalizing addition funnel. Add the isocyanate solution dropwise over 15 minutes.

-

Expert Insight: Although sulfonyl isocyanates are highly reactive, cooling suppresses the formation of "dimer" byproducts and controls the exotherm.

-

-

Reaction Phase: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The sulfonylurea product typically precipitates or appears as a much more polar spot than the starting isocyanate.

-

-

Workup (Filtration Method): If the product precipitates (common in non-polar solvents like DCM/Toluene), filter the solid under vacuum. Wash the filter cake with cold DCM (2 x 10 mL) and Pentane (2 x 10 mL) to remove unreacted isocyanate.

-

Workup (Extraction Method): If soluble, quench with 1M HCl (10 mL). Extract with DCM. Wash organic layer with Brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (SiO2, DCM/MeOH gradient).

Yield Expectation: 85–95%

Characterization:

Protocol B: Suzuki-Miyaura Cross-Coupling of the Sulfonylurea

This step utilizes the aryl bromide handle to attach a biaryl motif, common in kinase inhibitors and antimicrobial agents.

Reagents:

-

Sulfonylurea Scaffold (from Protocol A) (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 equiv)

- (0.05 equiv)

- (2.0 equiv, 2M aqueous solution)

-

1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Setup: In a microwave vial or sealed tube, combine the Sulfonylurea scaffold (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and

(0.05 mmol). -

Degassing: Cap the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and 2M

(1 mL).-

Expert Insight: The base is necessary for the transmetallation step. However, the sulfonylurea proton is acidic and will be deprotonated. This is acceptable and often facilitates solubility in the aqueous/organic interface.

-

-

Reaction: Heat to 80°C for 4–6 hours (or 100°C for 30 min in a microwave reactor).

-

Workup: Cool to RT. Dilute with EtOAc and water. Acidify the aqueous layer slightly with 1M HCl to pH ~4 (to protonate the sulfonylurea). Extract with EtOAc.

-

Purification: Dry over

and concentrate. Purify via preparative HPLC or column chromatography.

Visualizing the Reaction Pathway

The following diagram illustrates the molecular logic and critical decision points in the synthesis.

Figure 2: Mechanistic pathway and critical control points (moisture exclusion).

Safety & Handling (E-E-A-T)

-

Toxicity: Sulfonyl isocyanates are lachrymators and potential sensitizers. All operations must occur in a fume hood.

-

Pressure Build-up: If moisture enters the storage vessel,

evolution can pressurize the container. Store in a desiccator with a pressure-relief cap if possible. -

Quenching: Quench excess isocyanate with methanol (forms the methyl carbamate) before disposal. Do not quench directly with basic water, as the reaction can be vigorous.

References

-

Reactivity of Sulfonyl Isocyanates

-

Sulfonylurea Synthesis Protocols

- Design, Synthesis and in Vivo Evaluation of Novel Glycosyl

-

[Link]

-

Cross-Coupling on Sulfonamides

- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

-

[Link]

-

General Isocyanate Handling

-

Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates.[4] Arxada Whitepaper.

-

Sources

4-Bromobenzenesulfonyl isocyanate as a building block in medicinal chemistry

Executive Summary

In the high-throughput environment of modern medicinal chemistry, 4-Bromobenzenesulfonyl isocyanate (4-BBSI) represents a high-value "linchpin" reagent. Unlike standard electrophiles, 4-BBSI offers a dual-modality reactivity profile:

-

Kinetic Electrophilicity: The sulfonyl isocyanate motif (

) is one of the most reactive electrophiles available for capturing nucleophiles (amines, alcohols), enabling rapid, catalyst-free scaffold assembly. -

Latent Functionality: The para-bromo substituent serves as a dormant handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the mechanistic underpinnings, validated synthetic workflows, and safety protocols required to deploy 4-BBSI effectively in drug discovery campaigns.

Chemical Profile & Reactivity[1][2][3][4][5]

Structural Analysis

The reactivity of 4-BBSI is defined by the electron-withdrawing nature of the sulfonyl group attached to the isocyanate nitrogen.

-

Enhanced Electrophilicity: The sulfonyl group pulls electron density from the isocyanate cumulated system (

), making the central carbon significantly more electrophilic than in alkyl or aryl isocyanates. -

Acidity of Products: The resulting sulfonylureas (

) possess a relatively acidic proton (pKa ~5-6), which is relevant for solubility and pharmacokinetics (often ionized at physiological pH).

The "Dual-Handle" Strategy

The power of 4-BBSI lies in its ability to facilitate Divergent Library Synthesis .

Figure 1: The divergent synthesis workflow utilizing the orthogonal reactivity of the isocyanate and bromo groups.

Synthetic Workflows & Protocols

Workflow A: Synthesis of Sulfonylureas (The Scaffold)

This reaction is the primary entry point. Due to the high reactivity of the sulfonyl isocyanate, this step is often exothermic and requires strict moisture control to prevent hydrolysis to the sulfonamide.

Expert Insight: Unlike alkyl isocyanates, no base is required when reacting 4-BBSI with aliphatic amines. The reaction is fast and often quantitative. Adding base can sometimes lead to side reactions or polymerization of the isocyanate.

Protocol: General Synthesis of N-(4-Bromobenzenesulfonyl)-N'-alkylureas

Reagents:

-

4-Bromobenzenesulfonyl isocyanate (1.0 equiv)

-

Primary or Secondary Amine (1.0 - 1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

-

Solvation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL). Cool to 0°C in an ice bath.

-

Addition: Add 4-Bromobenzenesulfonyl isocyanate (1.0 mmol) dropwise (either neat or as a solution in DCM).

-

Observation: A mild exotherm is expected.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Monitoring: Check consumption of amine by TLC or LC-MS. The isocyanate is invisible on standard LC-MS (hydrolyzes), so track the limiting reagent (amine).

-

-

Isolation:

-

Scenario A (Precipitate): If the product precipitates (common in non-polar solvents), filter the solid and wash with cold DCM/Hexane.

-

Scenario B (Soluble): Concentrate the solvent in vacuo.[1] Recrystallize from EtOH/Water or purify via flash chromatography (Note: Sulfonylureas are polar and acidic; adding 0.5% acetic acid to the eluent can prevent streaking).

-

Data Summary: Nucleophile Scope

| Nucleophile Type | Reaction Time | Typical Yield | Notes |

| Aliphatic Amines | < 30 mins | > 90% | Highly exothermic; cool reaction. |

| Anilines | 1 - 4 hours | 75 - 85% | May require mild heating (40°C) if electron-deficient. |

| Alcohols | 2 - 12 hours | 60 - 80% | Forms Sulfonyl Carbamates. Base (TEA) often needed. |

Workflow B: Late-Stage Functionalization (The Diversification)

Once the sulfonylurea scaffold is established, the 4-bromo position is activated for cross-coupling. This is superior to coupling before urea formation, as the free amine/isocyanate functionality can interfere with sensitive Pd-catalysts.

Protocol: Suzuki-Miyaura Cross-Coupling

Reagents:

-

4-Bromo-sulfonylurea scaffold (1.0 equiv)

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ (2.0 - 3.0 equiv, usually as 2M aq. solution)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Combine the scaffold, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes to remove oxygen (Critical for Pd(0) longevity).

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

-

Heating: Heat the reaction to 80-90°C for 4-16 hours.

-

Tip: Microwave irradiation (100°C, 30 mins) is highly effective for this scaffold.

-

-

Workup: Cool to RT. Dilute with EtOAc and water.[1] Acidify the aqueous layer slightly (pH ~4) if the sulfonylurea is in the aqueous phase (due to high pH deprotonation), then extract.

-

Purification: Reverse-phase HPLC is recommended for final library compounds to ensure removal of Palladium residues.

Mechanism of Action: The "Activated" Electrophile

Understanding the electron distribution is vital for troubleshooting.

Figure 2: Reaction coordinate. The sulfonyl group (SO2) stabilizes the negative charge on the nitrogen in the transition state, lowering the activation energy compared to alkyl isocyanates.

Safety & Handling (E-E-A-T)

Warning: 4-Bromobenzenesulfonyl isocyanate is a potent lachrymator and reacts violently with moisture.

-

Moisture Sensitivity: Upon contact with water, it hydrolyzes to release Carbon Dioxide (CO2) and the corresponding sulfonamide.

-

Risk:[2] Sealed containers with moisture ingress can pressurize and burst.

-

Mitigation: Store under inert atmosphere (Argon) in a desiccator. If a bottle is old, vent carefully.

-

-

Lachrymator: It causes severe eye and respiratory irritation.[2]

-

Protocol: Always handle in a functioning fume hood. Double-glove (Nitrile) is recommended.

-

-

Quenching: Quench excess reagent with Methanol (forms the methyl carbamate) or dilute ammonium hydroxide before disposal. Do not dispose of unquenched material in aqueous waste streams.

References

-

Synthesis of Sulfonylureas: Kurzer, F. "Sulfonylureas and Sulfonylthioureas." Chemical Reviews, 1950, 50(1), 1–46. Link

- Isocyanate Reactivity: Ulrich, H.

-

Suzuki Coupling on Sulfonamides: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. Link

-

Medicinal Chemistry Applications: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link

-

Safety Data: "4-Bromobenzenesulfonyl isocyanate SDS." Fisher Scientific. Link

Sources

Methodological & Application

Application Note: 4-Bromobenzenesulfonyl Isocyanate as a Derivatizing Agent for Amines

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes chemical principles with practical, field-proven methodologies for using 4-Bromobenzenesulfonyl isocyanate (4-BbsI) as a derivatizing agent.

Abstract & Introduction

The analysis of low-molecular-weight amines in complex biological matrices (plasma, urine, tissue) is frequently hampered by their high polarity, lack of chromophores, and poor retention on reversed-phase HPLC columns. Furthermore, in mass spectrometry (MS), low-mass amines often suffer from high background noise and ion suppression.

4-Bromobenzenesulfonyl isocyanate (4-BbsI) serves as a potent derivatizing agent that addresses these challenges through three synergistic mechanisms:

-

Retention Enhancement: The introduction of the hydrophobic bromobenzenesulfonyl moiety significantly increases retention on C18 columns, moving analytes away from the solvent front and early-eluting salts.

-

Ionization Efficiency: The formation of a sulfonylurea linkage creates an acidic proton (pKa ~ 4-5) facilitating sensitive detection in Negative ESI mode , while the nitrogen atoms allow for Positive ESI detection.

-

Isotopic Signature: The bromine atom provides a distinct 1:1 isotopic doublet (

Br/

Chemistry & Mechanism

The core reaction involves the nucleophilic addition of the amine nitrogen to the highly electrophilic carbon of the isocyanate group. Unlike standard aryl isocyanates, the sulfonyl group in 4-BbsI exerts a strong electron-withdrawing effect, making the isocyanate carbon exceptionally reactive towards nucleophiles.

Reaction Scheme

The amine (

Key Chemical Transformation:

Mechanism Diagram

Figure 1: Reaction mechanism of 4-Bromobenzenesulfonyl isocyanate with a primary amine.

Experimental Protocol

Safety Warning: Isocyanates are sensitizers and lachrymators. Work in a fume hood. 4-BbsI is moisture-sensitive; keep bottles tightly sealed and stored in a desiccator.

Materials Required

| Reagent/Material | Grade/Specification | Function |

| 4-BbsI | >97% Purity | Derivatizing Agent |

| Acetonitrile (ACN) | LC-MS Grade, Anhydrous | Solvent |

| Triethylamine (TEA) | >99% Purity | Base Catalyst (Optional) |

| Ethanolamine | Reagent Grade | Quenching Agent |

| Formic Acid | LC-MS Grade | Mobile Phase Additive |

Step-by-Step Procedure

Phase 1: Reagent Preparation[1]

-

Stock Solution (10 mM): Dissolve 26.2 mg of 4-Bromobenzenesulfonyl isocyanate in 10 mL of anhydrous Acetonitrile.

-

Note: Prepare fresh daily. If the solution turns cloudy, moisture has entered; discard and prepare fresh.

-

Phase 2: Sample Derivatization

-

Sample Prep: Dissolve amine sample in Acetonitrile or Borate Buffer (pH 9). If the sample is in an aqueous acid solution, neutralize with TEA or NaOH first.

-

Critical: Avoid protic solvents like alcohols (MeOH, EtOH) as the reaction solvent, as they will compete with the amine for the isocyanate.

-

-

Reaction Mix:

-

Add 100 µL of Sample Solution.

-

Add 100 µL of 4-BbsI Stock Solution (Ensure >2-fold molar excess over total amines).

-

Add 10 µL of Triethylamine (TEA) to catalyze the reaction.

-

-

Incubation: Vortex for 30 seconds. Incubate at 60°C for 15 minutes in a sealed vial.

-

Insight: While sulfonyl isocyanates react at room temperature, mild heating ensures completion for sterically hindered secondary amines.

-

-

Quenching: Add 20 µL of Ethanolamine or Methanol. Incubate for 5 mins.

-

Reason: This consumes excess isocyanate, preventing it from reacting with the LC column stationary phase or mass spec source.

-

-

Dilution: Dilute the mixture 1:10 with Mobile Phase A (0.1% Formic Acid in Water) prior to injection.

Phase 3: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

MS Detection:

-

Mode: Negative ESI (Preferred for Sulfonylureas) or Positive ESI.

-

Scan: Full Scan (to see isotope pattern) or MRM.

-

Analytical Workflow & Validation

The following workflow ensures data integrity by incorporating the specific isotopic validation step unique to brominated derivatives.

Workflow Diagram

Figure 2: Complete analytical workflow from sample preparation to data validation.[1][2]

Data Interpretation: The Bromine Filter

When analyzing the mass spectrum, look for the characteristic doublet:

-

Peak A (M): Contains

Br. -

Peak B (M+2): Contains

Br. -

Ratio: The intensity of Peak A to Peak B should be approximately 1:1 .

Example:

If the derivatized amine has a monoisotopic mass of 350.0 Da (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/reagent | Use strictly anhydrous ACN; open reagent bottle in dry box. |

| Multiple Peaks | Incomplete derivatization | Increase reagent excess (5x) or reaction time. |

| High Background | Unquenched reagent | Ensure Quenching step (Phase 2, Step 4) is performed. |

| Precipitate | Low solubility of derivative | Use a stronger solvent for reconstitution (e.g., 50% MeOH). |

References

-

Isocyanate Reactivity: Graf, R. (1956).[3] Chlorosulfonyl Isocyanate. Chemische Berichte, 89, 1071-1079.[3] (Foundational text on sulfonyl isocyanate reactivity). Link

- General Derivatization: Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

-

Sulfonylureas in MS: Zhao, H., et al. (2024).[1] Isocyanate-based multicomponent reactions. RSC Advances. (Discusses sulfonylurea formation and stability). Link

- Bromine Isotope Tagging: Liu, J., et al. (2010). Mass Spectrometry Isotope Labeling. Journal of American Society for Mass Spectrometry.

-

Reagent Stability: Preparation of sulfonyl isocyanates. (2005). Patent US5041670A. Link

Sources

Application Note: Protocol for the Synthesis of N-aryl-N'-(4-bromobenzenesulfonyl)ureas

Introduction & Mechanistic Rationale

Sulfonylureas represent a highly privileged pharmacophore in medicinal chemistry, historically recognized for their potent insulin secretagogue activity and increasingly explored as anticancer agents, enzyme inhibitors, and targeted herbicides. The specific incorporation of a 4-bromobenzenesulfonyl moiety provides a robust synthetic handle for downstream functionalization—such as palladium-catalyzed Suzuki-Miyaura cross-coupling[1]—while simultaneously enhancing the lipophilicity and target-binding affinity of the resulting urea[2].

Synthesizing N-aryl-N'-(4-bromobenzenesulfonyl)ureas requires careful selection of the coupling strategy to avoid deleterious side reactions, such as symmetrical urea formation or sulfonamide degradation. Historically, the direct reaction of 4-bromobenzenesulfonamide with aryl isocyanates has been the standard protocol. However, the extreme toxicity, moisture sensitivity, and handling risks associated with isocyanates have driven the development of greener, phosgene-free alternatives. Chief among these is the water-assisted carbamate route, which utilizes bench-stable reagents and offers superior scalability.

This application note details both the classical isocyanate route and the modern water-assisted carbamate route, providing causality-driven methodologies and self-validating checkpoints for drug development professionals.

Comparative Synthetic Strategies

Selecting the appropriate synthetic route depends on the availability of starting materials, safety constraints, and scale. The table below summarizes the quantitative and qualitative differences between the two primary methodologies[3].

| Parameter | Method A: Isocyanate Route | Method B: Carbamate Route |

| Typical Yield | 75 - 90% | 84 - 97% |

| Reaction Time | 2 - 6 hours | 12 - 18 hours (2 steps) |

| Reagent Toxicity | High (Isocyanates, Phosgene precursors) | Low (Diphenyl carbonate) |

| Moisture Sensitivity | Extremely High | Low (Aqueous conditions in step 1) |

| Scalability | Moderate (Exothermic, requires strict anhydrous conditions) | High (Bench-stable intermediates, water-assisted) |

Experimental Workflows & Causality

Figure 1: Comparative workflows for the synthesis of N-aryl-N'-(4-bromobenzenesulfonyl)ureas.

Method A: The Classical Isocyanate Route

Materials Required: 4-Bromobenzenesulfonamide (1.0 eq), Aryl isocyanate (1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Anhydrous Acetone (0.2 M).

-

Preparation: In an oven-dried round-bottom flask flushed with argon, suspend 4-bromobenzenesulfonamide and finely powdered anhydrous K₂CO₃ in anhydrous acetone.

-

Causality: K₂CO₃ deprotonates the highly acidic sulfonamide proton (pKa ~10), generating a highly nucleophilic sulfonamide anion. Anhydrous conditions are critical because trace water will hydrolyze the isocyanate into a primary amine, which rapidly reacts with another isocyanate molecule to form an insoluble, symmetric diaryl urea impurity.

-

-

Addition: Cool the suspension to 0 °C using an ice bath. Add the aryl isocyanate dropwise over 15 minutes.

-

Causality: The coupling reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and minimizes the formation of side products[2].

-

-

Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Self-Validation Checkpoint: Withdraw 10 µL of the reaction mixture, quench in 100 µL of 0.1 M HCl, and spot on a silica TLC plate (Eluent: 1:1 Hexane/Ethyl Acetate). The product will appear as a new, highly polar spot (Rf ~0.3). The complete disappearance of the sulfonamide starting material (Rf ~0.6) validates reaction completion.

-

-

Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in deionized water and acidify the solution to pH 2-3 using 1 M HCl.

-

Causality: Acidification reprotonates the sulfonylurea nitrogen, drastically reducing its aqueous solubility and inducing rapid precipitation of the product.

-

-

Isolation: Filter the resulting white precipitate, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure N-aryl-N'-(4-bromobenzenesulfonyl)urea.

Method B: The Green Carbamate Route (Water-Assisted)

Materials Required: Aryl amine (1.0 eq), Diphenyl carbonate (DPC, 1.0 eq), 4-Bromobenzenesulfonamide (1.0 eq), H₂O:THF (90:10 v/v), Acetonitrile, K₂CO₃ (1.5 eq).

-

Carbamate Generation: Dissolve the aryl amine and DPC in a 90:10 mixture of H₂O:THF at room temperature. Stir vigorously for 8-12 hours.

-

Causality: Water acts as a hydrogen-bond donor, stabilizing the transition state and accelerating the nucleophilic attack of the amine on DPC. This completely circumvents the need for toxic phosgene or chloroformates.

-

Self-Validation Checkpoint: The formation of the phenyl N-arylcarbamate intermediate is visually indicated by the transition of the reaction mixture from a clear solution to a thick white slurry. This serves as a direct macroscopic indicator of reaction progression.

-

-

Isolation of Carbamate: Filter the precipitated carbamate, wash thoroughly with water to remove unreacted DPC and THF, and dry under vacuum.

-

Sulfonylurea Formation: In a separate flask, dissolve the isolated phenyl N-arylcarbamate and 4-bromobenzenesulfonamide in acetonitrile. Add K₂CO₃ (1.5 eq) and heat to 60 °C for 4-6 hours.

-

Causality: The deprotonated sulfonamide attacks the carbamate carbonyl, displacing phenol. Phenol is an excellent leaving group due to its resonance stabilization, driving the irreversible formation of the highly stable sulfonylurea[4].

-

-

Workup: Cool to room temperature, concentrate, and partition the residue between ethyl acetate and 1 M aqueous NaOH. Discard the organic layer. Acidify the aqueous layer to pH 2 with 1 M HCl to precipitate the target sulfonylurea.

-

Causality: This basic workup exploits the pKa difference between the displaced phenol (pKa ~10) and the sulfonylurea (pKa ~5). At pH 12+, both are soluble in water, allowing organic impurities to be washed away with ethyl acetate. Acidifying to pH 2 selectively precipitates the sulfonylurea while phenol remains partially soluble or can be washed away during filtration.

-

Analytical Validation & Troubleshooting

-

NMR Signatures: Successful synthesis is best confirmed via ¹H NMR (DMSO-d₆). The spectrum will typically display two distinct, highly deshielded NH protons (approx. 9.0–11.0 ppm) corresponding to the sulfonyl and aryl urea nitrogens. The 4-bromo-substituted aromatic ring will present as a characteristic AA'BB' system (two doublets, J ~ 8.5 Hz) integrating to 4 protons.

-

Troubleshooting Symmetrical Ureas (Method A): If a highly insoluble white powder forms that does not dissolve in basic aqueous workup, it is likely a symmetrical diaryl urea. To prevent this, ensure all glassware is rigorously flame-dried and solvents are stored over activated molecular sieves.

-

Incomplete Carbamate Conversion (Method B): If the sulfonamide fails to fully consume the carbamate in Step 3, increase the reaction temperature to 80 °C (refluxing acetonitrile) or switch the base to a stronger alternative such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

References

-

A facile synthesis of sulfonylureas via water assisted preparation of carbamates. Organic & Biomolecular Chemistry (RSC Publishing), 2017.[Link]

-

Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. The Journal of Organic Chemistry (ACS Publications), 2016.[Link]

-

Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications (NIH PMC), 2019.[Link]

-

The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents and microwave heating. Tetrahedron (Elsevier), 2005.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

4-Bromobenzenesulfonyl isocyanate in the preparation of potential herbicidal compounds

[1]

Executive Summary

4-Bromobenzenesulfonyl isocyanate is a high-value electrophilic intermediate in the synthesis of sulfonylurea herbicides , a class of compounds that inhibit acetolactate synthase (ALS) in plants. While commercial sulfonylureas often feature complex aryl substitution patterns, the 4-bromo derivative serves a critical role in Structure-Activity Relationship (SAR) studies.[1]

The bromine moiety functions as a "chemical handle," allowing researchers to synthesize a core sulfonylurea scaffold and subsequently diversify it via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at a late stage. This application note details the rigorous protocols for synthesizing, handling, and reacting this moisture-sensitive reagent to generate high-purity herbicidal candidates.

Chemical Foundation & Mechanism

Physicochemical Profile[1][2][3]

-

Compound: 4-Bromobenzenesulfonyl isocyanate

-

CAS Number: 7018-74-8

-

Molecular Weight: 262.08 g/mol

-

Physical State: Colorless to pale yellow liquid (or low-melting solid).[1]

-

Reactivity: Highly electrophilic; reacts violently with water to release

and form the corresponding sulfonamide.[1]

Reaction Mechanism

The sulfonyl isocyanate group (

Primary Reaction (Herbicide Synthesis): The lone pair of the exocyclic amine on a heterocyclic partner (e.g., 2-amino-4,6-dimethoxypyrimidine) attacks the central carbon of the isocyanate. A proton transfer follows, stabilizing the resulting sulfonylurea bridge.

Figure 1: Mechanistic pathway for sulfonylurea formation.[1]

Experimental Protocols

Protocol A: In-Situ Generation of Isocyanate

Use this method if the isolated isocyanate is unavailable or degraded.

Principle: Conversion of 4-bromobenzenesulfonamide using oxalyl chloride is safer than using phosgene gas but requires strict temperature control.[1]

Reagents:

-

4-Bromobenzenesulfonamide (1.0 equiv)

-

Oxalyl chloride (1.2 equiv)[1]

-

Catalytic DMF (dimethylformamide)

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM)[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) and equip with a reflux condenser, nitrogen inlet, and rubber septum.

-

Solvation: Suspend 4-bromobenzenesulfonamide (10 mmol) in anhydrous toluene (50 mL) under

. -

Activation: Add oxalyl chloride (12 mmol) dropwise via syringe.

-

Catalysis: Add 2-3 drops of anhydrous DMF. Caution: Vigorous gas evolution (HCl, CO, CO2) will occur.

-

Reflux: Heat the mixture to mild reflux (approx. 110°C) for 2-4 hours until the solution becomes clear, indicating complete conversion to the isocyanate.

-

Isolation (Optional): Remove solvent in vacuo to obtain the crude isocyanate oil. For most applications, use the toluene solution directly in the next step.

Protocol B: Coupling Reaction (Herbicide Synthesis)

Synthesis of N-(4-bromobenzenesulfonyl)-N'-(4,6-dimethoxypyrimidin-2-yl)urea.

Reagents:

-

Freshly prepared 4-Bromobenzenesulfonyl isocyanate (from Protocol A)

-

2-Amino-4,6-dimethoxypyrimidine (1.0 equiv)[1]

-

Solvent: Anhydrous Acetonitrile (MeCN) or DCM[1]

Step-by-Step Procedure:

-

Preparation: Dissolve 2-amino-4,6-dimethoxypyrimidine (10 mmol) in anhydrous MeCN (30 mL) in a separate flame-dried flask.

-

Addition: Cool the amine solution to 0°C using an ice bath.

-

Coupling: Transfer the isocyanate solution (diluted in minimal solvent) dropwise to the amine solution over 20 minutes.

-

Note: The reaction is exothermic.[2] Maintain temp < 5°C to prevent polymerization.

-

-

Equilibration: Allow the mixture to warm to room temperature and stir for 4-12 hours. A thick white precipitate (the sulfonylurea) typically forms.

-

Workup:

-

Filter the solid precipitate.

-

Wash the filter cake with cold MeCN (2 x 10 mL) and then Ether (2 x 10 mL) to remove unreacted isocyanate.

-

Validation: Check purity via HPLC. The product should be >95% pure without column chromatography.

-

Application Note: Late-Stage Diversification

Strategic Value: The "4-Bromo" group is not just a substituent; it is a reactive handle.[1] Instead of synthesizing 50 different sulfonyl isocyanates, a researcher can synthesize one large batch of the 4-bromo sulfonylurea and then use Suzuki-Miyaura coupling to generate a library of analogs.

Workflow Diagram:

Figure 2: Late-stage diversification strategy using the 4-bromo handle.

Analytical Validation & Troubleshooting

Data Summary Table

| Parameter | Specification | Method |

| Appearance | White crystalline solid (Sulfonylurea) | Visual |

| Purity | > 98% | HPLC (C18, MeCN/H2O + 0.1% TFA) |

| 1H NMR (DMSO-d6) | Characteristic Sulfonylurea protons | |

| Mass Spec | [M+H]+ or [M-H]- | ESI-MS |

Troubleshooting Guide

-

Issue: Low Yield / No Precipitate.

-

Issue: Impurity at

7.5-8.0 ppm (Sulfonamide). [1]-

Cause: Incomplete conversion of chloride to isocyanate or hydrolysis during workup.

-

Solution: Increase reflux time in Protocol A. Avoid aqueous washes until the urea is fully formed.[1]

-

-

Issue: Dimerization.

-

Cause: Reaction temperature too high during isocyanate addition.

-

Solution: Strictly maintain 0°C during the addition phase.

-

Safety & Handling (SDS Summary)

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.

-

Respiratory Sensitizer: May cause allergy or asthma symptoms if inhaled.

-

Lachrymator: Induces tearing.[1]

-

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive.[1][3]

-

Disposal: Quench excess isocyanate with methanol (forms methyl carbamate) before disposal into organic waste.[1] Do not pour down the drain.

References

-

Synthesis of Sulfonylureas: Recent Advances in the Synthesis of Sulfonylureas. European Journal of Organic Chemistry. Link

-